molecular formula C17H19FN4O3 B2873498 2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide CAS No. 1396760-21-6

2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide

Cat. No. B2873498
CAS RN: 1396760-21-6
M. Wt: 346.362
InChI Key: YOQPGIKQEDVFEY-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of kinase inhibitors and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

Hybrid compounds derived from propanamides have been synthesized and evaluated for their anticonvulsant properties. These compounds combine chemical fragments from well-known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models. This indicates a potential application in developing new treatments for epilepsy and related seizure disorders (Kamiński et al., 2015).

Malaria Treatment

Aminoacetamide scaffolds have been optimized against Plasmodium falciparum, leading to compounds with low-nanomolar activity against the malaria parasite. These compounds have shown potential as chemical tools for drug target identification, highlighting their application in malaria treatment research (Norcross et al., 2019).

Neurokinin-1 Receptor Antagonism

Compounds have been developed as neurokinin-1 receptor antagonists, showing effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This suggests potential applications in the development of treatments for depression and chemotherapy-induced nausea and vomiting (Harrison et al., 2001).

Selective Androgen Receptor Modulators

The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) have been studied, indicating their potential for treating androgen-dependent diseases such as benign hyperplasia. This research contributes to understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Gastrokinetic Agents

Benzamides, including those with morpholine components, have been explored as gastrokinetic agents, comparing favorably with existing treatments like cisapride and metoclopramide. This research area focuses on improving treatments for gastrointestinal motility disorders (Kato et al., 1992).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-12(25-14-4-2-13(18)3-5-14)17(23)21-15-10-16(20-11-19-15)22-6-8-24-9-7-22/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQPGIKQEDVFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCOCC2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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